molecular formula C15H20ClN3O2S B1406808 1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride CAS No. 1417567-36-2

1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride

Cat. No.: B1406808
CAS No.: 1417567-36-2
M. Wt: 341.9 g/mol
InChI Key: KKKPKVBOHUHRDI-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring attached to an isothiazole moiety, which is further substituted with a phenyl group and a methyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications .

Preparation Methods

The synthesis of 1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride involves multiple steps, starting with the preparation of the isothiazole ring. The synthetic route typically includes the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring is synthesized through a cyclization reaction involving a thioamide and a halogenated compound under acidic conditions.

    Substitution Reactions: The phenyl and methyl groups are introduced through substitution reactions using appropriate reagents such as phenyl halides and methylating agents.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving an amine and a carbonyl compound.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine: The free base form of the compound, which may have different solubility and reactivity properties.

    1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine sulfate: Another salt form with different solubility and stability characteristics.

    1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine acetate: A salt form with distinct properties that may be suitable for specific applications.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

1-(4-methyl-1,1-dioxo-5-phenyl-1,2-thiazol-3-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S.ClH/c1-11-14(12-5-3-2-4-6-12)21(19,20)17-15(11)18-9-7-13(16)8-10-18;/h2-6,13H,7-10,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKPKVBOHUHRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(S(=O)(=O)N=C1N2CCC(CC2)N)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride
Reactant of Route 2
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride
Reactant of Route 3
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride
Reactant of Route 4
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride
Reactant of Route 5
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride
Reactant of Route 6
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride

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